Boc-phg-osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

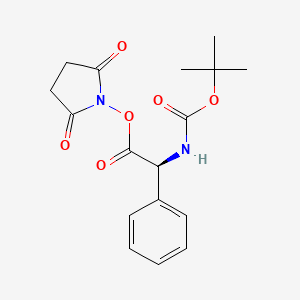

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEHHKZULQJYEW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure, Synthesis, and Application of Boc-Phenylglycine-OSu

Abstract

N-tert-butyloxycarbonyl-phenylglycine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Phg-OSu, is a pivotal reagent in modern synthetic chemistry, particularly in the fields of peptide synthesis, bioconjugation, and pharmaceutical development. As a non-canonical amino acid derivative, its incorporation into peptide backbones offers a powerful strategy to enhance proteolytic stability, enforce specific secondary conformations, and modulate biological activity. This guide provides an in-depth analysis of the molecule's chemical structure, deconstructs its nomenclature, outlines its synthesis and core reactivity, and details its critical applications. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for professionals leveraging this versatile building block.

Deconstructing the Nomenclature: this compound

The designation "this compound" is a modular abbreviation that efficiently describes the three key chemical moieties comprising the molecule. Understanding each component is fundamental to grasping its overall structure and function.

-

Boc (tert-butyloxycarbonyl): This is one of the most widely used protecting groups for amines in organic synthesis.[1][2] Its role is to temporarily "mask" the nucleophilic nitrogen of the phenylglycine core, preventing it from participating in unwanted side reactions, particularly self-polymerization, during the activation of the carboxylic acid. The Boc group is prized for its stability under a wide range of conditions while being readily removable under moderately acidic conditions (e.g., using trifluoroacetic acid, TFA), a principle known as "graduated acid lability" that forms the basis of Boc-chemistry in solid-phase peptide synthesis (SPPS).[3][4]

-

Phg (Phenylglycine): Phenylglycine is a non-proteinogenic, or unnatural, amino acid. Unlike phenylalanine, its proteinogenic counterpart, the phenyl group in phenylglycine is attached directly to the α-carbon. This structural feature imparts significant conformational rigidity.[1] The α-carbon is a chiral center, meaning phenylglycine exists as two distinct stereoisomers: D-phenylglycine and L-phenylglycine. Consequently, this compound is available in stereochemically pure forms (Boc-D-Phg-OSu and Boc-L-Phg-OSu) or as a racemic mixture.[5][6] The choice of stereoisomer is critical as it profoundly influences the resulting peptide's three-dimensional structure and its interaction with biological targets.

-

OSu (N-hydroxysuccinimide ester): The OSu moiety, also known as NHS ester, is the reactive component of the molecule. It is formed by the condensation of the phenylglycine's carboxylic acid with N-hydroxysuccinimide (NHS).[7] This transformation converts the relatively unreactive carboxylic acid into a highly activated ester. The N-hydroxysuccinimide is an excellent leaving group, making the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines to form a stable amide bond.[5][8]

The logical relationship between these components is illustrated in the diagram below.

Caption: Functional components of the this compound molecule.

Detailed Chemical Structure and Properties

The complete chemical structure of this compound is that of an N-protected, carboxyl-activated amino acid. The D-enantiomer, Boc-D-Phg-OSu, is frequently utilized in the development of peptidomimetics to enhance stability against enzymatic degradation.[1][5]

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2R)-2-{[tert-butoxy)carbonyl]amino}-2-phenylacetate (for the D-isomer)[8]

Molecular Structure (Boc-D-Phg-OSu):

Key Structural Features:

-

Boc Group: The bulky tert-butyl group provides steric hindrance and electronic stabilization to the carbamate linkage.

-

Chiral Center: The α-carbon, bonded to the phenyl ring, the protected amine, the carbonyl carbon, and a hydrogen atom. The "R" configuration denotes the D-isomer.

-

Phenyl Ring: Confers hydrophobicity and steric bulk, restricting the rotational freedom of the peptide backbone it is incorporated into.

-

Activated Ester: The succinimidyl ester linkage is the site of reaction, primed for nucleophilic attack.

A summary of the key physicochemical properties for the commonly cited D-isomer is provided below.

| Property | Value | Source(s) |

| CAS Number | 39249-27-9 | [5][8] |

| Molecular Formula | C₁₇H₂₀N₂O₆ | [5] |

| Molecular Weight | 348.34 g/mol | [5] |

| Appearance | White powder | [5] |

| Purity | ≥99% (HPLC) | [5] |

| Melting Point | 166-173 °C | [5] |

| Optical Rotation | [α]D²⁰ = -14.5 ± 2º (c=1 in DMF) | [5] |

| Storage Conditions | 0-8°C, desiccated | [5] |

Synthesis and Reaction Mechanism

Synthesis of this compound

The synthesis of this compound is a robust two-step process starting from the parent amino acid, phenylglycine. The workflow is designed to first protect the nucleophilic amine and then activate the electrophilic carboxylic acid.

Step 1: N-terminal Boc Protection The free amine of phenylglycine (D-, L-, or DL-) is protected by reacting it with Di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyls of the anhydride. This reaction yields N-Boc-phenylglycine (Boc-Phg-OH).[9][10]

Step 2: Carboxyl Group Activation The carboxylic acid of Boc-Phg-OH is activated by converting it into an N-hydroxysuccinimide ester. This is typically achieved by reacting Boc-Phg-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC).[7] DCC facilitates the condensation by activating the carboxylate, which is then attacked by the hydroxyl group of NHS. The reaction forms the desired this compound product and a dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be removed by filtration.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for the preparation of this compound.

Core Reaction Mechanism: Amide Bond Formation

The utility of this compound stems from its function as an efficient acylating agent for primary and secondary amines. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: A primary amine (R-NH₂), such as the N-terminus of a growing peptide chain, acts as a nucleophile. Its lone pair of electrons attacks the highly electrophilic carbonyl carbon of the OSu ester.

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Collapse and Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the N-hydroxysuccinimide anion, which is a stable leaving group due to resonance stabilization.

-

Proton Transfer: The resulting N-hydroxysuccinimide anion typically deprotonates the newly formed, positively charged amide, yielding the final neutral amide product and free NHS.

This reaction is highly efficient and forms the basis of its use in peptide coupling and bioconjugation.

Applications in Research and Development

This compound is a strategic tool for chemists and drug developers, primarily used in three areas:

-

Peptide Synthesis: It is a valuable building block for incorporating phenylglycine into peptide sequences via both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods.[1][5][8] The introduction of phenylglycine can increase a peptide's resistance to cleavage by proteases, thereby extending its in-vivo half-life.[1] Furthermore, the steric bulk of the phenyl group restricts backbone rotation, which can be used to stabilize specific secondary structures like β-turns or helices, potentially enhancing binding affinity to a target receptor.[1]

-

Drug Development and Medicinal Chemistry: Beyond simple peptides, this compound is used to create peptidomimetics and other complex bioactive molecules.[5][8] The phenylglycine scaffold is found in various natural products with significant biological activities, including glycopeptide antibiotics.[1] Synthetic incorporation allows for systematic structure-activity relationship (SAR) studies to optimize drug candidates for improved bioavailability and stability.[8]

-

Bioconjugation: The amine-reactive nature of the OSu ester makes it suitable for covalently linking molecules to proteins, surfaces, or other biomaterials.[5][8] This allows for the development of antibody-drug conjugates (ADCs), diagnostic reagents, or functionalized biomaterials for applications in targeted drug delivery and tissue engineering.[1][5]

Experimental Protocol: Standard Coupling Reaction

This protocol outlines a general procedure for coupling Boc-D-Phg-OSu to a primary amine (represented as R-NH₂) in solution phase.

Materials:

-

Boc-D-Phg-OSu (1.0 equivalent)

-

Amine substrate (R-NH₂, 1.0-1.2 equivalents)

-

Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0 equivalents), if the amine substrate is a salt.

Procedure:

-

Dissolution: Dissolve the amine substrate (R-NH₂) in the chosen anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon). If the amine is an HCl or TFA salt, add the tertiary base and stir for 10-15 minutes to generate the free amine.

-

Addition of Reagent: In a separate flask, dissolve Boc-D-Phg-OSu in a minimal amount of the same anhydrous solvent.

-

Reaction: Add the Boc-D-Phg-OSu solution dropwise to the stirring amine solution at room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), checking for the consumption of the starting materials. Reactions are typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by dilute aqueous base (e.g., saturated NaHCO₃) to remove unreacted starting material and the NHS byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified, typically by flash column chromatography on silica gel, to yield the pure, coupled product.

Self-Validation: The success of the coupling can be validated by mass spectrometry (to confirm the expected molecular weight of the product) and NMR spectroscopy (to confirm the presence of signals corresponding to both the Boc-Phg moiety and the R-group of the amine).

Conclusion

This compound is a highly valuable and versatile chemical reagent. Its modular design, combining a stable amine protecting group, a conformationally rigid chiral core, and a highly reactive carboxyl terminus, makes it an indispensable tool for the synthesis of advanced peptides and complex organic molecules. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective application in pioneering drug discovery and materials science research.

References

-

Boc-D-phenylglycine N-hydroxysuccinimide ester | 39249-27-9. (n.d.). J&K Scientific LLC. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Boc-Gly-Gly-OSu. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Understanding Boc-Phg-OH: Properties and Applications for Chemists. (n.d.). LinkedIn. Retrieved January 16, 2026, from [Link]

-

BOC-Glycine N-Hydroxysuccinimide Ester: Synthesis and Market Prospects from a Top Manufacturer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

- Process for the preparation of carboxylic acid succinimidyl esters. (n.d.). Google Patents.

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. jk-sci.com [jk-sci.com]

- 9. nbinno.com [nbinno.com]

- 10. BOC-D-PHG-OH | 2900-27-8 [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism and Application of Boc-Phg-OSu in Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-C-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-OSu), a critical reagent in modern peptide synthesis. We will delve into the fundamental mechanism of action, providing a detailed, step-by-step analysis of its role in peptide bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to ensure scientific integrity and reproducibility. We will explore both the theoretical underpinnings and the practical applications of this compound, including its use in the synthesis of peptides containing the non-proteinogenic amino acid phenylglycine, a valuable component in the development of novel therapeutics.

Introduction: The Significance of Phenylglycine and Activated Esters in Peptide Chemistry

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry, offering pathways to enhance proteolytic stability, modulate receptor affinity, and introduce novel conformational constraints.[1][2] Phenylglycine (Phg), with its phenyl group directly attached to the α-carbon, is of particular interest due to its ability to induce specific secondary structures and increase resistance to enzymatic degradation.[3]

The efficient formation of peptide bonds is the cornerstone of peptide synthesis. The use of activated esters, particularly N-hydroxysuccinimide (NHS) esters, has been a cornerstone of peptide chemistry for over half a century.[4] NHS esters are favored for their high reactivity, stability, and the formation of a water-soluble and easily removable N-hydroxysuccinimide byproduct.[5] this compound combines the advantages of the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the α-amino function with the efficient coupling chemistry of an NHS ester, making it a valuable reagent for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

The Core Mechanism: Unraveling the Action of this compound

The efficacy of this compound in peptide synthesis lies in the reactivity of the N-hydroxysuccinimide ester. The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack by the free amino group of a growing peptide chain.

Activation of the Carboxyl Group

The synthesis of this compound itself involves the activation of the carboxylic acid of Boc-Phg-OH. This is typically achieved by reacting Boc-Phg-OH with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[4][5]

The Peptide Bond Formation

The key mechanistic step is the aminolysis of the NHS ester. The free N-terminal amine of a peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and can be carried out under mild conditions.[4][6]

Caption: Mechanism of peptide bond formation using this compound.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear steps and explanations for critical choices.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for SPPS.[3]

Protocol 1: Incorporation of this compound in Boc-SPPS

-

Resin Swelling: Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[7]

-

Boc Deprotection:

-

Treat the resin-bound peptide with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).[8]

-

Repeat the treatment with 50% TFA/DCM for 20-30 minutes to ensure complete removal of the Boc group.[8][9]

-

Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA and byproducts.[8]

-

-

Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved (tested with bromophenol blue).[9]

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Coupling with this compound:

-

Dissolve this compound (1.5-3 equivalents relative to resin substitution) in a minimal amount of N,N-dimethylformamide (DMF) or DCM.

-

Add the this compound solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The progress of the coupling can be monitored using a ninhydrin test.

-

-

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the N-hydroxysuccinimide byproduct.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

Boc-phg-osu role in solid-phase peptide synthesis (SPPS).

An In-Depth Technical Guide to the Strategic Application of Boc-Phg-OSu in Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-proteinogenic amino acids into peptide frameworks is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, refined receptor affinity, and novel conformational architectures.[1] Among these, Phenylglycine (Phg) provides unique structural rigidity that can profoundly influence peptide secondary structure. This guide offers a detailed technical examination of Nα-Boc-Phenylglycine-N-hydroxysuccinimide ester (this compound), a pre-activated derivative for solid-phase peptide synthesis (SPPS). We will dissect its mechanism of action, provide a comparative analysis against conventional in situ activation methods, and furnish detailed protocols for its effective integration into peptide sequences. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this compound for the synthesis of complex and modified peptides.

Foundational Principles: Boc-SPPS and the Rise of Unnatural Amino Acids

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, anchors a C-terminal amino acid to an insoluble resin, allowing for the sequential addition of amino acids in a cycle of deprotection, activation, and coupling, with simple filtration and washing steps to remove excess reagents and byproducts.[2][3]

Two primary strategies dominate the SPPS landscape: Fmoc/tBu and Boc/Bzl. The Boc/Bzl strategy, the focus of this guide, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and typically more acid-stable, benzyl-based groups for side-chain protection.[4][5] The Boc group is cleaved using a moderate acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][6] This principle of graduated acid lability is the cornerstone of the Boc strategy.[7]

While the 20 canonical amino acids provide a vast chemical space, the introduction of unnatural amino acids (UAAs) has become a critical tool for expanding the functional and structural diversity of synthetic peptides.[][] UAAs can introduce novel functionalities, enhance stability against enzymatic degradation, and enforce specific conformational constraints, all of which are highly desirable properties in therapeutic peptide design.[][10]

The Phenylglycine Moiety: A Structurally Significant Building Block

Phenylglycine (Phg) is a non-proteinogenic amino acid distinguished by the direct attachment of a phenyl group to the α-carbon. This structural feature imparts significant conformational rigidity and is of great interest for its ability to induce specific secondary structures and increase resistance to enzymatic degradation.[10] The incorporation of Phg is a powerful strategy in medicinal chemistry to modulate the pharmacological profiles of peptide-based therapeutics.[1]

This compound: A Pre-Activated Derivative for Efficient Coupling

While the standard approach in Boc-SPPS involves activating the carboxylic acid of a Boc-amino acid (e.g., Boc-Phg-OH) in situ with coupling reagents, this compound offers a streamlined alternative as a pre-activated building block.[11]

Chemical Structure and Functional Components

The structure of this compound integrates three key functional components: the Nα-Boc protecting group, the core Phenylglycine residue, and the N-hydroxysuccinimide (OSu) ester.

-

Boc Group: Provides robust, acid-labile protection of the α-amino group, preventing self-polymerization and ensuring directional peptide chain elongation.[12]

-

Phenylglycine Core: The structural UAA that imparts the desired conformational properties to the final peptide.

-

OSu Ester: An activated leaving group that facilitates efficient aminolysis. The electron-withdrawing nature of the succinimide ring renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[11]

Caption: Chemical structure of this compound.

Mechanism of Peptide Bond Formation

The use of this compound simplifies the coupling step. Following the TFA-mediated deprotection of the N-terminal Boc group and subsequent neutralization, the free amine of the resin-bound peptide acts as a nucleophile. It directly attacks the activated carbonyl of the this compound, forming a tetrahedral intermediate which then collapses to form the stable amide (peptide) bond, releasing N-hydroxysuccinimide as a soluble byproduct.

Caption: Mechanism of peptide bond formation using this compound.

Comparative Analysis: Pre-Activated vs. In Situ Activation

The choice between using a pre-activated ester like this compound and the more traditional in situ activation of Boc-Phg-OH is a critical experimental decision. The following table provides a comparative summary.

| Feature | This compound (Pre-activated) | Boc-Phg-OH + Activator (In Situ) | Rationale & Field Insights |

| Reagents Required | This compound, Base (e.g., DIEA) | Boc-Phg-OH, Coupling Reagent (e.g., HBTU/HOBt, DIC), Base (DIEA) | OSu esters streamline the process by eliminating the need for separate, often moisture-sensitive, coupling reagents.[11] |

| Coupling Time | Generally faster | Can be slower depending on the activator and steric hindrance | The pre-activated nature of the OSu ester leads to rapid acylation upon encountering the free amine. |

| Side Reactions | Lower risk of racemization at the activated residue | Higher risk of racemization, especially with certain activators.[] Formation of byproducts from coupling agents (e.g., DCU from DCC). | OSu esters are generally considered to have a lower propensity for causing racemization compared to some highly reactive carbodiimide-based methods. |

| Ease of Use | Simpler; fewer reagents to handle and dissolve | More complex; requires careful stoichiometry and handling of multiple reagents | The simplicity of the OSu method can reduce potential sources of error, particularly in automated synthesis. |

| Cost | Typically higher initial cost per gram | Lower cost for the amino acid derivative, but requires additional coupling reagents | The overall cost must be balanced against savings in time, reagent handling, and potentially higher purity of the crude product. |

| Solubility | Good solubility in common SPPS solvents like DMF and DCM | Boc-Phg-OH itself can have solubility challenges that may require co-solvents.[14] | Both forms are hydrophobic, but the pre-activated ester is often readily soluble for the coupling reaction. |

Experimental Methodologies

A successful synthesis relies on robust and validated protocols. The following sections detail the standard workflow for Boc-SPPS and the specific integration of this compound.

General Workflow for a Boc-SPPS Cycle

The assembly of the peptide chain on the solid support is a cyclical process, with each cycle adding one amino acid residue.[6][15]

Caption: The general workflow of a single Boc-SPPS cycle.

Detailed Protocol: Incorporation of this compound

This protocol details the coupling step (Step 5 in the workflow diagram) using the pre-activated ester. It assumes the synthesis has proceeded through the neutralization and wash steps, resulting in a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with free N-terminal amine

-

This compound

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction vessel with agitation mechanism (e.g., shaker or nitrogen bubbling)

Procedure:

-

Resin Preparation: Ensure the neutralized peptide-resin is thoroughly washed with DCM and then DMF to prepare for the coupling in an aprotic polar solvent.

-

Reagent Solution Preparation: In a separate, dry glass vial, dissolve 2.0 to 3.0 molar equivalents of this compound (relative to the initial resin loading) in anhydrous DMF. Ensure complete dissolution; gentle warming or sonication can be applied if necessary.[14]

-

Initiation of Coupling: Add the this compound solution to the reaction vessel containing the peptide-resin.

-

Base Addition: Add 1.0 molar equivalent of DIEA to the reaction slurry. The base acts as a scavenger for any residual acid and facilitates the reaction. Note: Unlike in situ activation, a large excess of base is often unnecessary and can be detrimental.

-

Reaction: Agitate the mixture at room temperature for 1 to 3 hours. The reaction is typically faster than standard carbodiimide couplings.

-

Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling.

-

Post-Coupling Wash: Once the reaction is complete, drain the reaction solution and thoroughly wash the peptide-resin with DMF (3x), followed by DCM (3x), to remove excess reagents and the HOSu byproduct.

-

Capping (Optional but Recommended): To block any unreacted amine sites and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIEA can be performed.

-

Progression: The resin is now ready for the next cycle, starting with Nα-Boc deprotection.

Final Cleavage and Purification

Upon completion of the peptide assembly, the final step is to cleave the peptide from the solid support and remove the side-chain protecting groups. In Boc/Bzl chemistry, this is typically achieved with strong acids.

-

Cleavage: A common and highly effective reagent is anhydrous Hydrogen Fluoride (HF), often used with scavengers like anisole to protect sensitive residues from cationic species generated during cleavage.[16] Alternatives include Trifluoromethanesulfonic acid (TFMSA).[2] This step requires specialized equipment and stringent safety protocols.

-

Work-up: After acid evaporation, the crude peptide is precipitated and washed with cold diethyl ether to remove organic scavengers.

-

Purification: The crude peptide is then dissolved in an appropriate aqueous buffer and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final product of high purity.[6]

Technical Considerations and Troubleshooting

The incorporation of sterically hindered or unusual amino acids can present unique challenges.[17] Proactive measures and a clear understanding of potential issues are key to a successful synthesis.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Steric hindrance from the Phg residue or the preceding amino acid. 3. Poor resin swelling or peptide aggregation. | 1. Extend the coupling time to 4-6 hours. 2. Perform a second coupling (double coupling) with a fresh solution of this compound. 3. Consider switching to a more effective solvent like NMP or using a chaotropic agent. |

| Low Final Yield | 1. Premature cleavage of the peptide from the resin during repeated TFA deprotection steps. 2. Incomplete coupling at multiple steps leading to truncated sequences. | 1. Use a more acid-stable linker, such as a PAM (phenylacetamidomethyl) linker, instead of the standard Merrifield linker.[16] 2. Implement a capping step after each coupling to terminate failed sequences, simplifying final purification. |

| Racemization | Although lower with OSu esters, racemization is always a potential risk, especially with prolonged exposure to base. | 1. Minimize the amount of base (DIEA) used during the coupling step. 2. Keep reaction times as short as is sufficient for complete coupling. |

Conclusion

This compound serves as a highly effective, pre-activated building block for the incorporation of phenylglycine into synthetic peptides via Boc-SPPS. Its primary advantage lies in simplifying the coupling step, obviating the need for discrete coupling reagents and potentially reducing side reactions like racemization. This streamlined workflow can lead to faster, more efficient syntheses and cleaner crude products. While the initial cost of the reagent may be higher than its carboxylic acid counterpart, the benefits in terms of process efficiency, reduced reagent handling, and potentially improved peptide purity make this compound a valuable and strategic tool for researchers and developers focused on creating novel, structurally complex peptides for therapeutic and research applications.

References

- Benchchem. Application Notes and Protocols for Boc-DL-Phg-OH in Solid-Phase Peptide Synthesis (SPPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2qwFg1FDAECDI_cK_cEziJa4-qWmupstg0oqTXo90jhecK9TK5Y6f_UdgaFEL5huZ6MFEDugtX3Is3JCM6aymkZwb3MMW_BfTnFwjyENAfterWAPm1FeWp3qtkgu2yYRyUT9rEqGmQrqg1Ou0AXOrrv_t-nKnfTOl3zeuhxiGtVnLaVPRSC2cyi9GJzaUMZnsj6matirUlv4yLZKa7pSmKJRBD6YMAkITdS1VjQudbtrhKLk=]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLVyOZnkWkldJT7HGJunoO-VCFRC6M3RVDrzAPVNT7ORpOMk4qApJjCBCk5cXsbKgg5TY2a9Nwsj396bOHVbojE-rNr4MfdFy-dOUFgq0tJEsc1-RulLCt0Gown_vgTwvURfp6qWEBQp3dbc8OrPHdKK6eyp8_um4rsgFoOAYRFRE8ph2kjQ==]

- AAPPTEC. Peptide Synthesis - FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJPpppgIFxQ7d2-MGne_9EeP7YCpx8DZuzq7h4J8s2vO5LUU748YQFVoSp5R_AmxdqaQlUD2UD34cwXrny3nn6GS4Ma9XU0J7Mo5Ga8J2qR7cdEodGd3YSk5Xf-MZc8YEnxucxbbl30Pch]

- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO1ajt7GqXaIeRrlnvgKKPD7IqiVjBXqMJ1VWK8lzq9h1Zu4rJxsW3pBKNEm9IDjn4usa3CcEouUuumnPYkiBSMcIRJcwz5OW6zRvLXqDnD13iBjWLGVHaXATMRTSzfMVQviIMcWrB4F80ZauiBFDe_Mt_sCyexML4srXJ22smKy5R5b8qIOsbgyqoSx28P58GRXNDdS9anYMQDWEO3RvCG2VKHwl4fDMjgTbMMpWG5mVaRxuwAmwXfD62aSMk5bdGBSKZl7WFvRBIFQ==]

- White, P. D., & Keyte, J. W. (2020). Advances in Fmoc solid-phase peptide synthesis. Interface Focus, 10(6), 20190104. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4-tr2v6cs1SytF8m8g6ciNCSkPVPXdCj9tSqCpWCN1O7BSNzTrH9u1uIiA3epw-b8fjcwAQf8ZIwtdwaFVLokPWwDxwrXF4Zwbg5w1A8ZvrHWlpYL_Hi1pNEwIhi-8qmrQYOztpNazt14QaOc=]

- Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUodwGNz-tBdJzh0bbGCHgzxD0xZKN79buWFkOcGY1QCMjBeDiWANxEvq0P_Yan_vQ6ok53SO53SPf5AIzODZIDeMh0LgZQJ1HZO9JTvg-HLR4V_WU4fr0F5B43ndbQfc9d-7XURIG3tJAZRoyw2SS6wIUXQrE5ypKxfM_mM64ETQ6J-77_CA=]

- Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2AHw0Ra_xOUjZigzDIunzsOO9kq7NTeiEU--lATy0998UiDjJiFx16nM9MHZ78QM0laHZQdP9oEO7W4-PaV2sdVPAWMXxuN3y49cA1lf0DxDU_G3tpe3fliCE-k8XKSSkEO4boXlVF1z9BSvBnD_KaktfGTGzPAMCANVmMgMJc3b1oo0WvM8IxHqqsQ1OImzpFNx4lHbJzOzzjNRL7gmpL2M28EW-9MDf6z0rO1N06sv8Ydk=]

- Chem-Impex. Boc-D-phenylglycine N-hydroxysuccinimide ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHODUTzthQwKXDsROukVVvEKCXqbVrMHP-dMaoFr7LrT_BmPwjwMnea0oA7O2Zx9aPRt1U4AHpkgEbc16K211EHFwXAh0EN_VEzFal0dRiZ_SnYtoR_2n-6z-VicpsUVgiJQjM=]

- Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZfyOtcOAuLdg6dI6jSt0BrBRFH3UtmQHHQHkqdUuOv3cBQbWacOzW4Fk6eEa3bClui4yt0r4M48RjMwnXkkbs2xzFQJeSfE6qRv0_9v1Pi4BHoweSEtU-YacRSTsUId01ldfJWF1FSnn1gUKKeBIdiGpbq4t0Wl-abp9Iy3Y2_5bj2XUYK8mYdGaA2D9Pn3DuoScYSwnLCkk=]

- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCkqpRjlsPUeR7RkY6gy_47kpvCDXqnzIVyj6H3lTVMO5fj5UaWD_SQ4fq_5S9R4AdzwWLGe6os99iiSzvTpRnl-lzLB2No0RZfuvWyWxThwHhjmTsEI8XdgydH-0CigFigQ-JQ2C63osri75R-pDckNV7W5aYiTcfLvcNF7XY7GX9gTc3Wdtu5p0SpVMIbxjcfYTg0F2yopOvHrbkScC74a9f2U-3geIxwZur4JDm8Guq9Po=]

- Sigma-Aldrich. Boc-Phg-OH product page. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDvrCkuXB2htJklHM_MuyfSyCFhLP8uG_Gm2sDTlMAEq0YvsQYAUmfyR1E7-LPKAks_g3i5N0CAsfGTptAnbZhBUAOYLhKyj2rTBXkRs8PGSHDKw9-bRke2jXZ_7_-PTZSxen5cOEBh-fdQZRugi60azWc]

- ChemPep. Boc Solid Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVK26DJyvYzmErPvMkrNLWoOfphsO_aIDuhXgA__1yE_kmdHChs1MkVCSDKfFPW9BjB-EFeCd1HA1QbiuhtxKPMS14oSq3QrdGHReOh5ZOclHdDFVe_8BFZABZw3cGWGGKDm_n3P4ORNy0yHboVcVvcw==]

- jOeCHEM. Peptide Synthesis with the Boc Protecting Group. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJt-wUS4Mz_aC-ScUQAvxdQBnod28R9TjLjCyScCGNi675ELQw4-yTVCKX1H-nUHKrKf4Tg8MMJVJsA4k2cuogWBQkSUq_yw3IRxP5dPGp1p4-VQLw5DTUnVT8nD5qZbszyeF9DtA=]

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIZY3BG8-V2UI-uKRKbhweeJRzE5uTf9tB3Ly5Bwv4XCHQET0Nz-W8Jnn5B8emGQBqviinNiM9zbR1upzR333HrhjWgpZJ6Ex2T5JbCzAYmcR19sLE8QlWODPBWS5LaE5q-MNwEfCpbJGziDRP-YAiPBuKjfOO0VSCP4u77xekqauN3t6ReDoKUZlPNw==]

- CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYTn_8rmAF8xyOeJHkfIoX2MUrCpA07mvjTWpwsOyNTDTc3l6NdRLIHYbPteXdmRrz9ZojI-mZlrSEMBamQE8rJc77MsJ2rQ8i7aBJ2bQxS9V-6jDELY5kK2fff7VdIpasHCGTHkbY9IS-WEqUSDiTA9xZPQwoJw5Ea671ztcCgUUIrWfkuJ5SMGFZM7XKnBSk_GTBcI7kPnaLrjnk7FiXDabHGZEx5a750A==]

- Cudic, M., & Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECTxFQpEN7jtrfKUocvno2DjmaFIQeckLI3jxLwXhAL1wl3uZEoezmuFfa23BbmduZfl8TRrnbaHaz-uRADETPRKIH_SuaGeQVdZeiNVHh4zKaqLoQYE952K8mARGsh8qZgJgy]

- BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHldR0s3-HaF8dXguo2QQQ4pder73bDMov8XXCwha5s_2K-iOiZDxno44-9OqhyaeLdh7SJNPAa-TPCezdqSqAo7IejiM2X9uod7m_0UTtLdLtssOEQYZO5aja6r57ly-Ifo6_FSnv2ItoN9b9RcXEqrSIecrReg1gi1tDbHBxJi3cFXW9igwwjasZlCjb7ykKMfL0QTZpLAxPFi7TirkyPq7Ek]

- Labome. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfbxOpWxuMqcdumYsOxz52IOgbA90rfp3sppp4hn2mHm0QXJQZk8v1Zcg2jrlmKuzVihnLFpUZn_Ld4cAt9Im0LoZvXGnBMcFo-HIAJG5YwM4y59sFh_r6Ee7sPt6D4oh6w4I2Ug5ZsD4IYh7RldeVUwhJU7Ks8ehV-I3glNRnCR4j5ZjyfCCG_rGyai1gX0p0qfHAB2x9yEELJP7lt9h82fGXBONdT6NHIp4=]

- Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. U.S. Patent Application No. 11/917,899. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpbInlAvHu6DV485gPLi6TMAQb_tEH7ccAb_LwiOcENYzlUJ7X715EHdc4vy_zRqaDIRdepSIJQkAWUMx_GwTVgvYKTo2bWpgp9XpUFdhUE4DsHuKZ3WfaRccmFU_T1AzyTkDzEh37LAkYZWJowXI=]

- Biosynth. Protecting Groups in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWkroGC_Z0UTrgtO0xwspVKNIPxXqXRNwG_Mh3ujPj6vF5YZShHWuF9yI9AyUnNxOXslFwh_B8sdTvu7BqfLD-dKXdWbQZdoZ4reMadKx7MfT5NgbMwrWkO7KxveB1zlEjWzKRZJ6S7fl9q1eLD8rXv5LP2tDjCaaZoDhZ1DDNsC3COWpwG3k6KwOSz7s7edfPs4ARDFH6JTlbwPWRlY14hbQc4B-GLJ34HH8mum8JXF_a_t-3I8Mk7GEF8vSFzLcO4RgwCufkksFfdYzcgd3tQEY3Sz3N5vBjjUDOEJEbhJUxjhWn9MiUGh6jrLqBOQ==]

- Wang, N., & Alexandrov, K. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(3), 57. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9vjAnTZuQbwvyHLIrTnAq-lu4Osb1_xRrDPhL3ilaotXyiDmMCo5RjrdNd0U7q2eKlM2rputbG4WwIqYUKVlppOjS8wu_OoE1s-ZvHHyGIY_eG7pLS5o9twPmH8dY_EpvTnbjCPtValpGLOM=]

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU1n5anMeJq57SVVtbSXfcgtrScgxTcsfSmkav9CI8BxvNeQyjiC7BEWg0TFORFdL1UkACjQAerZXGxkIOJK8o3Jz1vj8_cg4lvXtjccNZXEbVohuA-z2-vxwWVIiZf3akAHOtbDUytHVl0_k4nt6LNDr0Zcp-BSPSTnrgwblk_aDd5ROoHLnW_6okdpGhOZpL8dkE67x8DeIgnilTGmNXszE=]

- Benchchem. Solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZuCEFH4OMh8TgGAm9t2hIkDgtYdtZ2e6lnvrdbZa3MIW-fhJuNN5DkA5X6-8cPQgwXd_9-T9VSZt31YJ9fiS8ot3cgVjd_5WsKk5LI7iDuSJV9O-lyGwklCJe3S-uWWAfxwqhhoxZekZqn1n_hho90LKFqLYVjsmvQoH48FHYrnd7YqeVC8VgXlqcOxrRZau3ugoRKXQgzL-SF4nw]

- BOC Sciences. Unnatural Amino Acid Incorporation Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4SZhenRPMWrF0nkuafGnlZF46KLKFZhd1atk2Joooo2NuLw0GAzlSg2VXzvnQl3BeAunropxi5dAIzkTnrf3tW3_rw4Jt5GcSJa7vwHKhP_mGFQczaV81soVAvK_nmzAh4y_DdQAiVRvaB_F4YjWG_OW2qJgQmT178sdM-oNq8S4vsoFR8x6idMg_vnFFM53yc5u5Glfp72TsIc3G9A6_8-CpWZAllnFArIAEiX-naFMC]

- Al-Masoudi, N. A., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Journal of Chemical and Pharmaceutical Research, 8(4), 849-856. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6O34ZVOSRqvOw0yhk17UzcS-kUQN8159yYEqre5JGmpNUCaY5scncFF1GTqAsjYifaw7n3mqZwp2X9gGwAy14aSXvKvpZ-iwfj5_I7SXmV8nomrSV3A2z23SQkkb1vCWBfqN78hwfb_sdRKE=]

- Aapptec Peptides. SYNTHESIS NOTES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFpz-Tu5C019JW4ah0ePxzqK3BH6_9IJkfGIo9i7EK-43DZykDre6M5O6qcsKMLd8fCpV_R86zOwfXoNU9vicx9XwFXaA8nCigbW4cGezydzMAY_98E2Qq-BYlfd2KMO2y7mdsr3AKNbuBtFJDTT-IHmQRqXxm1px0j63W2hlerRy2qNKfPNr3kmjhywjxep3NJT7ZXLae4fhoNA==]

- LifeTein®. Basic Peptides synthesis introduction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtQP-r0PuuADCK85vrJ2W_6lK3r94elhlMI5G_IeXpuRDaY_9QPNcxTCp2JtjNRBg31lOfNkojF3AokSTyP4tp9FQshtZkcj_Qge_oBTqSOWB287LAUfUJxJKgNEa-dnY0uYNS3FkoqD15WJoPA4cLi0QINwuLgQ==]

- Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 57(1-2), 108-125. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVjOHyyFvcP2gTBgit9mQ0tg9eO9ez9Dh5H3FPiuVQZrkibjUW9qCFl9TiApJepJ6lfydjVFgSyGDQcMu9Swn-ZRZx0yPb7CLO8ZSqazcZ8lacsV7ingqD5_sivuNN447pBsiQ4_Xkp9W6Lu_k]

- Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155–165. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFluYWqKZiUkt_A-OdShQeIg13ds_n7OgEu-vEtQdn6FSFpASWhAnYcnnJEKTrf0K7i0m_6qsf3UCyGJPo4TjCA6D-1iBb0V3902MHLrfMs5ZXKkxMmUSZaqswmMstx4w-_Y361OhMJRlzioX5-1_w-TvBl3z0X9uSN6gnFhKrH-UrkwlNuGsseE0K85T_Yadr3bYq9guW9pIMt3dZ]

- Vinogradov, A. A., et al. (2018). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 6, 398. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPRnsBkDwhm5cAXQKnkvN8yeyYRtpti2Sx_bmiphJlaXRrjTJqc6wz6rG3SAtd8lp8z5whxmfhzm87Pc1dAHhGAxhCFtrSZg-wswVH-N265a1i1khx1gllcn7lNm0GjEarQI5jzLSCzaRGIY5CsvaB2ZpWr_LXqCQ-wJqPxQoGpcJGrP1YK_CzpjSMzf8aWPHAd3MzIOQ5g0EFwoSCSAmxXepwpKKH85JpcDM0rd11ba2-8PM=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bachem.com [bachem.com]

- 16. chempep.com [chempep.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to N-Terminal Peptide Modification Using Boc-L-phenylglycine-N-hydroxysuccinimide Ester (Boc-Phg-OSu)

Introduction: The Strategic Imperative for N-Terminal Modification

In the landscape of peptide-based therapeutics and research, precise chemical modification is a cornerstone of innovation. The N-terminus of a peptide, with its primary amine, presents a unique and highly accessible site for chemical alteration.[1][2][3] Strategic modification at this position can profoundly influence a peptide's pharmacological profile, modulating its charge, hydrophobicity, and stability against enzymatic degradation.[3] Among the diverse reagents available for this purpose, Boc-L-phenylglycine-N-hydroxysuccinimide ester (Boc-Phg-OSu) has emerged as a valuable tool for introducing a non-proteinogenic amino acid, L-phenylglycine, at the N-terminus.

The incorporation of unnatural amino acids like phenylglycine can confer significant advantages.[4] The bulky phenyl side chain imparts conformational rigidity to the peptide backbone, which can stabilize secondary structures and enhance binding affinity to biological targets.[4] Furthermore, the unnatural structure of phenylglycine can provide steric hindrance, thereby increasing the peptide's resistance to proteolytic enzymes and extending its in vivo half-life.[4]

This guide provides a comprehensive technical overview of the use of this compound for the N-terminal modification of peptides. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the critical analytical techniques for characterization of the final product.

Core Principles: The Chemistry of this compound Modification

The N-terminal modification of a peptide with this compound is a two-stage process:

-

N-Terminal Acylation: The primary amine of the peptide's N-terminus acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester of Boc-L-phenylglycine.[5] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5] The reaction is typically carried out under mild basic conditions to ensure the N-terminal amine is deprotonated and thus sufficiently nucleophilic.[1]

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the newly introduced phenylglycine residue is then removed under acidic conditions, typically with trifluoroacetic acid (TFA).[6][7] This step is crucial to liberate the N-terminal amine if further modifications are desired or if a free N-terminus is required for biological activity.

The overall workflow is a robust and well-established method for introducing a specific chemical moiety at a defined position within a peptide sequence.

Experimental Protocols

Materials and Reagents

-

Peptide with a free N-terminus

-

Boc-L-phenylglycine-N-hydroxysuccinimide ester (this compound)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Diisopropylethylamine (DIEA) or other non-nucleophilic base

-

Trifluoroacetic acid (TFA)

-

Scavengers for deprotection (e.g., triisopropylsilane (TIS), water)

-

Diethyl ether (cold)

-

HPLC-grade water and acetonitrile

-

Formic acid (for HPLC mobile phase)

Protocol 1: N-Terminal Acylation with this compound

This protocol describes the solution-phase acylation of a purified peptide with this compound.

-

Peptide Dissolution: Dissolve the purified peptide in a minimal amount of anhydrous DMF. The concentration will depend on the solubility of the peptide.

-

Reagent Preparation: In a separate vial, dissolve 1.2 to 1.5 equivalents of this compound in anhydrous DMF.

-

pH Adjustment: Add 2 to 3 equivalents of DIEA to the peptide solution to raise the pH to approximately 8-9. This ensures the N-terminal amine is deprotonated.

-

Coupling Reaction: Add the this compound solution to the peptide solution. Stir the reaction mixture at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC or LC-MS. Look for the disappearance of the starting peptide peak and the appearance of a new, more hydrophobic (later eluting) peak corresponding to the Boc-Phg-peptide.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the N-terminally modified peptide.

-

Solvent Removal: After the acylation reaction is complete, remove the DMF under reduced pressure.

-

Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Cleavage: Add the deprotection cocktail to the dried peptide residue. Stir at room temperature for 1-2 hours. The tert-butyl cations formed during deprotection are scavenged by TIS and water to prevent side reactions.[8]

-

Peptide Precipitation: After the deprotection is complete, precipitate the peptide by adding a large volume of cold diethyl ether.

-

Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing the Workflow

Caption: Workflow for N-terminal modification with this compound.

Reaction Mechanism

Caption: Chemical mechanisms of acylation and deprotection.

Characterization and Quality Control

Thorough analytical characterization is imperative to confirm the successful modification and purity of the final peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary tool for assessing the purity of the modified peptide and for its purification.[9][10]

-

Purity Assessment: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (like TFA or formic acid) is used to separate the modified peptide from any unreacted starting material, byproducts, or impurities. The introduction of the phenylglycine residue will typically increase the hydrophobicity of the peptide, leading to a longer retention time on a C18 column compared to the starting peptide.

-

Purification: Preparative RP-HPLC is used to isolate the desired product. Fractions are collected across the peak of interest and analyzed for purity before pooling and lyophilization.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity of the modified peptide by verifying its molecular weight.[11][12]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for peptides. The analysis will confirm the expected mass increase corresponding to the addition of the phenylglycine residue.

-

Tandem Mass Spectrometry (MS/MS): MS/MS can be used to sequence the modified peptide and confirm that the modification has occurred at the N-terminus. Fragmentation patterns (b- and y-ions) will be consistent with the expected sequence, with the N-terminal b-ion series showing the mass of the phenylglycine residue.

| Modification Stage | Expected Mass Change (Da) | Notes |

| N-Terminal Acylation | +233.10 | Mass of Boc-Phg moiety (C13H15NO3) added, with loss of H from the N-terminus. |

| Boc Deprotection | -100.05 | Loss of the Boc group (C5H8O2). |

| Net Mass Change | +133.05 | Net addition of the phenylglycine residue (C8H7NO). |

Troubleshooting and Expert Insights

-

Incomplete Acylation: If the reaction does not go to completion, this could be due to insufficient activation of the NHS ester, incorrect pH, or steric hindrance at the N-terminus. Consider increasing the equivalents of this compound and DIEA, or extending the reaction time.

-

Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection is electrophilic and can modify sensitive amino acid residues such as tryptophan and methionine.[8] The inclusion of scavengers like TIS is critical to prevent these side reactions.

-

Racemization: While the use of the NHS ester minimizes racemization of the phenylglycine during activation, it is still a possibility.[4] Chiral chromatography can be employed to separate any diastereomers if necessary.

-

Solubility Issues: Both the starting peptide and the modified peptide may have limited solubility.[13] Careful selection of solvents and the use of co-solvents may be necessary. For highly hydrophobic peptides, Boc chemistry in general can be advantageous as the protonated amine after deprotection can reduce aggregation.[14]

Conclusion

The N-terminal modification of peptides with this compound is a powerful strategy for enhancing the pharmacological properties of peptide-based drug candidates and research tools. By introducing the non-proteinogenic amino acid phenylglycine, researchers can improve proteolytic stability and modulate the conformational properties of their peptides. The protocols and analytical methods outlined in this guide provide a robust framework for the successful synthesis and characterization of N-terminally modified peptides, enabling the advancement of peptide science and drug development.

References

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

- Understanding Boc protection and deprotection in peptide synthesis - Benchchem. (n.d.).

- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).

- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.).

- Selective N-terminal modification of peptides and proteins using acyl phosphates. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).

- Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - MDPI. (n.d.).

-

Boc-L-phenylglycine N-hydroxysuccinimide ester | C17H20N2O6 | CID 13856754. (n.d.). PubChem. Retrieved from [Link]

- Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences - Benchchem. (n.d.).

- Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH - Benchchem. (n.d.).

- Peptide Synthesis - FAQ | AAPPTEC. (n.d.).

- Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (n.d.).

- Selectivity and stability of N-terminal targeting protein modification chemistries. (n.d.).

-

Selective N-terminal modification of peptides and proteins: Recent progresses and applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.).

- PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE - NTU > IRep. (n.d.).

- Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (n.d.).

-

Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- A Comparative Guide to Z-Lys(Z)-OSu and Other N-Hydroxysuccinimide Esters in Synthesis and Bioconjugation - Benchchem. (n.d.).

-

Exploiting Protein N-Terminus for Site-Specific Bioconjugation - MDPI. (n.d.). Retrieved from [Link]

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).

-

Peptide Synthesis with the Boc Protecting Group - YouTube. (2020, April 21). Retrieved from [Link]

-

On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC - NIH. (n.d.). Retrieved from [Link]

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).

-

Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R - MDPI. (n.d.). Retrieved from [Link]

-

Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC - NIH. (n.d.). Retrieved from [Link]

- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.).

- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).

- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis - Benchchem. (n.d.).

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. (2024, April 29). Retrieved from [Link]

- Application Notes and Protocols for Automated Peptide Synthesis Using Boc-His(3-Bom)-Osu - Benchchem. (n.d.).

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents - Benchchem. (n.d.).

-

Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PubMed Central. (n.d.). Retrieved from [Link]

-

Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pepdoopeptides.com [pepdoopeptides.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

Phenylglycine in Focus: A Technical Guide to Applications in Modern Research

Abstract

Unnatural amino acids (UAAs) represent a paradigm shift in chemical biology and drug discovery, offering a palette of chemical diversity far beyond the 20 canonical amino acids.[1] This guide delves into the multifaceted applications of a particularly noteworthy UAA: phenylglycine. We will explore its unique structural properties and consequential roles in peptide and protein engineering, its utility as a powerful chiral auxiliary in asymmetric synthesis, and its significant contributions to the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of phenylglycine in their work.

Introduction: The Rise of Unnatural Amino Acids

The central dogma of molecular biology outlines the translation of genetic information into proteins, which are polymers constructed from a limited set of 20 proteinogenic amino acids. However, the expansion of the genetic code to include unnatural amino acids (UAAs) has unlocked unprecedented opportunities for tailoring the properties of peptides and proteins.[][3] UAAs are amino acids not naturally encoded in the genetic machinery of living organisms.[1] Their incorporation can bestow novel chemical functionalities, enhance proteolytic stability, and enforce specific conformational constraints, thereby overcoming many of the limitations associated with natural peptides in therapeutic development.[][4]

Phenylglycine (Phg), an amino acid with a phenyl group directly attached to its α-carbon, stands out due to its distinct steric and conformational properties.[5] This guide will provide a comprehensive overview of the applications of phenylglycine, highlighting its pivotal role in advancing various fields of chemical and pharmaceutical research.

The Unique Properties of Phenylglycine

The direct attachment of the bulky phenyl group to the α-carbon in phenylglycine, without the β-methylene spacer found in proteinogenic aromatic amino acids like phenylalanine, imposes significant conformational restrictions.[5] This steric hindrance influences the torsional angles (phi and psi) of the peptide backbone, making phenylglycine a valuable tool for inducing specific secondary structures such as β-turns.[5][6][7]

Furthermore, the α-proton of phenylglycine is more acidic compared to its proteinogenic counterparts, which can make it more susceptible to racemization under certain conditions, particularly during peptide synthesis.[5][8] Understanding and controlling this aspect is crucial for its effective application.

Applications of Phenylglycine in Research and Development

Peptide and Protein Engineering

The incorporation of phenylglycine into peptide sequences is a powerful strategy to modulate their structure and function. Its conformational rigidity can be exploited to stabilize desired secondary structures, which is critical for designing peptides with enhanced biological activity and receptor selectivity.[6][9]

-

Inducing Turns and Constraining Conformation: The steric bulk of the phenyl group favors specific backbone dihedral angles, promoting the formation of β-turns and other folded structures.[6][10] This is particularly useful in the design of peptidomimetics and bioactive peptides where a specific conformation is required for receptor binding.

-

Enhancing Proteolytic Stability: The unnatural structure of phenylglycine can render peptides more resistant to degradation by proteases, a significant advantage for the development of peptide-based drugs with improved pharmacokinetic profiles.[]

Asymmetric Synthesis and Chiral Resolution

Optically pure phenylglycine and its derivatives are widely used as chiral auxiliaries and resolving agents in asymmetric synthesis.[11][12][13] A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

-

Chiral Auxiliary in Strecker Synthesis: (R)-phenylglycine amide has been demonstrated to be an excellent chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids.[11][12] This method allows for the synthesis of enantiomerically pure amino acids through a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture.[11][14][15]

-

Synthesis of β-Lactam Antibiotics: Phenylglycine is a crucial building block in the synthesis of several commercially important β-lactam antibiotics, such as ampicillin and cephalexin.[16][17][18][19] The stereochemistry of the phenylglycine side chain is critical for the antibacterial activity of these drugs.

Drug Discovery and Medicinal Chemistry

The unique properties of phenylglycine make it a valuable scaffold in the design of novel therapeutic agents.[1][4][20] Its incorporation into small molecules and peptides can lead to compounds with improved efficacy, selectivity, and metabolic stability.

-

Peptidomimetics: Phenylglycine is used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved drug-like properties.

-

Novel Therapeutic Agents: Derivatives of phenylglycine have been investigated for various therapeutic applications, including as anti-inflammatory agents and potential treatments for diabetes.[21][22] For instance, certain L-phenylglycine derivatives have shown promising activity as peroxisome proliferator-activated receptor gamma (PPARγ) agonists.[22]

Experimental Protocols and Methodologies

Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

This protocol outlines the synthesis of an α-amino nitrile, a precursor to α-amino acids, using (R)-phenylglycine amide as a chiral auxiliary. The key to this process is the crystallization-induced asymmetric transformation that drives the reaction towards a single diastereomer.

Diagram of the Asymmetric Strecker Synthesis Workflow:

Caption: Workflow for Asymmetric Strecker Synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve (R)-phenylglycine amide hydrochloride and an equimolar amount of the desired aldehyde or ketone in a methanol/water solvent mixture (e.g., 6:1 v/v).[11]

-

Addition of Cyanide: To the stirred solution, add an aqueous solution of sodium cyanide (e.g., 30% w/v).

-

Reaction and Crystallization: Stir the reaction mixture at room temperature for an extended period (e.g., 96 hours).[11] During this time, one diastereomer of the resulting α-amino nitrile will selectively precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration and wash with a suitable solvent to obtain the diastereomerically pure α-amino nitrile.

-

Analysis: The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture and the isolated product.[11]

Solid-Phase Peptide Synthesis (SPPS) with Phenylglycine

Incorporating phenylglycine into peptides via Fmoc-based SPPS requires careful consideration to minimize racemization.

Diagram of the Fmoc-SPPS Cycle for Phenylglycine Incorporation:

Sources

- 1. biosynth.com [biosynth.com]

- 3. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 6. Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Phenylglycine via Boc-Phg-OSu in Solid-Phase Peptide Synthesis

Introduction: The Significance of Phenylglycine in Peptide Therapeutics and the Strategic Advantage of Pre-activated Esters

The incorporation of non-proteinogenic amino acids into peptide frameworks is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the pharmacological profiles of novel therapeutics. Phenylglycine (Phg), an achiral amino acid characterized by a phenyl group directly attached to the α-carbon, is of considerable interest. Its rigid structure can induce specific secondary structures within peptides, increase their resistance to enzymatic degradation, and modulate receptor binding affinity.[1]

This guide provides a comprehensive protocol for the incorporation of Phenylglycine into a growing peptide chain using N-α-tert-butyloxycarbonyl-L-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-OSu) within a standard Solid-Phase Peptide Synthesis (SPPS) workflow. The use of an N-hydroxysuccinimide (OSu) ester represents a strategic choice that streamlines the coupling process. As a pre-activated form of the amino acid, this compound reacts efficiently with the free N-terminal amine of the peptide-resin without the need for in-situ activating agents like carbodiimides (e.g., DCC, DIC) or uronium/aminium salts (e.g., HBTU, HATU).[2][3] This not only simplifies the protocol but can also minimize side reactions associated with certain activators.

A critical consideration when working with Phenylglycine is the potential for racemization at the α-carbon, a phenomenon that can be pronounced under basic conditions.[4][5] While much of the literature focuses on this issue within the context of Fmoc-SPPS, careful control of reaction conditions is also paramount in Boc-SPPS to ensure the stereochemical integrity of the final peptide. This protocol is designed to mitigate such risks by providing field-proven methodologies and explaining the scientific rationale behind each step.

Core Principles of Boc-SPPS

A typical Boc-SPPS cycle for the addition of a single amino acid involves the following key stages:

-

Nα-Boc Deprotection: Removal of the Boc group from the N-terminus of the peptide-resin.

-

Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine.

-

Coupling: Formation of a new peptide bond by reacting the free amine with the incoming protected amino acid.

-

Washing: Thorough removal of excess reagents and by-products.

The following diagram illustrates the general workflow of a Boc-SPPS cycle.

Caption: General workflow of a Boc-SPPS cycle.

Experimental Protocol: this compound Coupling

This protocol outlines a single coupling cycle for the incorporation of this compound onto a peptide-resin with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine (e.g., on Merrifield or MBHA resin)

-

Boc-L-Phg-OSu

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 5% N,N-Diisopropylethylamine (DIEA) in DCM

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade

-

Solid-phase synthesis reaction vessel

-

Shaker or nitrogen bubbler for agitation

Procedure:

Step 1: Resin Preparation and Swelling

-

Place the peptide-resin (1 equivalent, based on initial loading) into a suitable reaction vessel.

-

Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[8]

-

Drain the solvent.

Step 2: Nα-Boc Deprotection

-

Add the deprotection solution (50% TFA in DCM) to the resin.

-

Perform a brief pre-wash by agitating for 2-5 minutes, then drain.[10]

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[8]

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove residual TFA:

-

DCM (3 x 1 min)

-

IPA (2 x 1 min)

-

DCM (3 x 1 min)

-

Causality: The repetitive TFA treatment cleaves the acid-labile Boc group, exposing the N-terminal amine as a trifluoroacetate salt.[6] Thorough washing is critical as residual acid will prevent the subsequent neutralization and coupling steps from proceeding to completion. The IPA wash helps to "shrink" the resin pores, aiding in the removal of trapped TFA.[10]

Step 3: Neutralization

-

Add the neutralization solution (5% DIEA in DCM) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Wash the resin with DCM (3 x 1 min) to remove excess base.

Causality: The tertiary amine base, DIEA, deprotonates the N-terminal ammonium salt to yield the free amine, which is the nucleophile required for the coupling reaction.[6] It is crucial to remove excess DIEA as it can contribute to racemization of the activated amino acid in the subsequent step.

Step 4: Coupling of this compound

-

Dissolve Boc-L-Phg-OSu (2-3 equivalents relative to the resin loading) in DMF.

-

Add the Boc-L-Phg-OSu solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring the Coupling Reaction: To confirm the completion of the coupling, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents ("double coupling").

Causality: The pre-activated N-hydroxysuccinimide ester of Boc-Phg is highly reactive towards the nucleophilic N-terminal amine of the peptide-resin, leading to the formation of a stable amide bond.[2] Using a moderate excess of the activated amino acid helps to drive the reaction to completion. DMF is an excellent solvent for swelling the peptide-resin and dissolving the reagents, facilitating the reaction.

Step 5: Final Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly to remove unreacted this compound and the N-hydroxysuccinimide by-product:

-

DMF (3 x 1 min)

-

DCM (3 x 1 min)

-

The resin is now ready for the next cycle of deprotection, neutralization, and coupling for the subsequent amino acid in the peptide sequence.

The following diagram illustrates the coupling reaction of this compound.

Caption: Coupling of this compound to the peptide-resin.

Quantitative Data and Expected Outcomes

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.4 - 1.0 mmol/g | Merrifield or MBHA resins are commonly used.[10] |

| This compound Excess | 2 - 3 equivalents | A higher excess may be needed for sterically hindered sequences. |

| Coupling Time | 1 - 4 hours | Monitor with the ninhydrin test. |

| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[10] |

| Coupling Efficiency | >99% | As determined by a negative ninhydrin test. |

| Crude Peptide Purity | Sequence-dependent | HPLC analysis is required to assess purity and potential diastereomer formation. |

Troubleshooting and Scientific Integrity

| Issue | Symptom | Causality | Mitigation Strategy |

| Incomplete Coupling | Positive ninhydrin test (blue/purple beads) after coupling. | Insufficient reaction time, low reagent equivalents, or steric hindrance from the peptide sequence. | Perform a "double coupling" by repeating the coupling step with fresh this compound. Ensure adequate swelling of the resin. |

| Racemization of Phenylglycine | Presence of a diastereomeric peak in the final HPLC analysis. | The α-proton of Phenylglycine is susceptible to abstraction under basic conditions, especially when the carboxyl group is activated. Excess base during neutralization or coupling can exacerbate this.[4][11] | Minimize the time the resin is exposed to the neutralization base. Ensure thorough washing after neutralization to remove all excess DIEA before adding the this compound. |